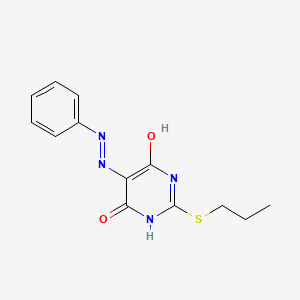
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C13H14N4O2S and its molecular weight is 290.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
6-Hydroxy-5-(2-phenyldiazenyl)-2-(propylthio)-4(3H)-pyrimidinone is a compound of interest due to its potential biological activities, particularly in the context of antiviral properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse sources to provide a comprehensive understanding.
- Molecular Formula : C₁₁H₁₃N₅OS
- Molecular Weight : 253.32 g/mol
- Physical State : Solid at room temperature
- Solubility : Soluble in organic solvents; limited solubility in water
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : The synthesis typically begins with 2-thiouracil derivatives.
- Functionalization : The introduction of the diazenyl group at the 5-position is achieved through diazotization reactions.
- Final Modification : The propylthio group is added to enhance solubility and biological activity.
Antiviral Properties
Recent studies indicate that derivatives of pyrimidinone compounds exhibit significant antiviral activity, particularly against HIV-1. For instance, related compounds have shown:
- EC50 Values : Ranging from 0.19 μM to over 1 μM against various strains of HIV-1, indicating potent inhibitory effects on viral replication .
- Mechanism of Action : These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting the reverse transcriptase enzyme crucial for HIV replication .
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to:
- Substituent Effects : Variations in the aryl and alkyl groups at specific positions on the pyrimidine ring significantly affect antiviral potency.
- Binding Affinity : Molecular modeling studies suggest that certain substitutions enhance binding to the target enzyme, thereby improving inhibitory activity .
Case Studies
- Study on Antiviral Activity :
- Mechanistic Insights :
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 253.32 g/mol |
| EC50 (against HIV-1) | 0.19 - 1.05 μM |
| Mechanism | Non-nucleoside RT inhibitor |
| Solubility | Organic solvents |
Propriétés
IUPAC Name |
4-hydroxy-5-phenyldiazenyl-2-propylsulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S/c1-2-8-20-13-14-11(18)10(12(19)15-13)17-16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEZEXNTEBKOLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=C(C(=O)N1)N=NC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














